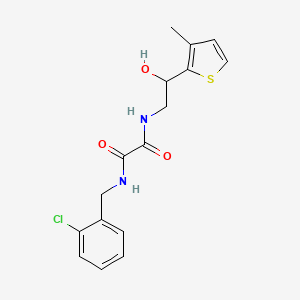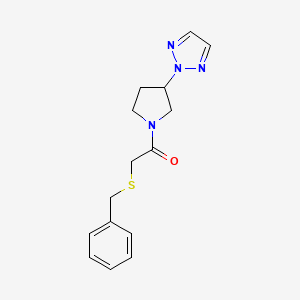![molecular formula C26H30N4O4S B2414986 5-((4-Bencilpiperidin-1-il)(3,4,5-trimetoxifenil)metil)tiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-60-4](/img/structure/B2414986.png)
5-((4-Bencilpiperidin-1-il)(3,4,5-trimetoxifenil)metil)tiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C26H30N4O4S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality 5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-Benzylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El cáncer sigue siendo un importante desafío para la salud global, y se buscan continuamente nuevos agentes anticancerígenos para mejorar los resultados del tratamiento. 5-((4-Bencilpiperidin-1-il)(3,4,5-trimetoxifenil)metil)tiazolo[3,2-b][1,2,4]triazol-6-ol se ha investigado por su potencial en esta área. Los investigadores sintetizaron una serie de derivados mediante reacciones click, y estos compuestos se caracterizaron mediante RMN, espectros de masas y análisis elementales. Los estudios in vitro demostraron una destacada actividad anticancerígena contra las líneas celulares MCF-7 y A549 . Se justifica una mayor exploración de su mecanismo de acción y sus posibles aplicaciones clínicas.
Neurofarmacología y Trastornos del SNC
El fragmento bencilpiperidina sugiere posibles interacciones con los receptores de neurotransmisores. Los investigadores podrían explorar sus efectos sobre los objetivos del sistema nervioso central (SNC), como los receptores de dopamina o serotonina. Investigar sus propiedades neuroprotectoras o su potencial para tratar los trastornos del SNC es una vía emocionante.
En resumen, This compound es prometedor en diversos campos científicos. Sus aplicaciones multifacéticas subrayan su importancia en la investigación moderna y el desarrollo de fármacos . A medida que los científicos continúan explorando sus propiedades, podemos descubrir usos aún más interesantes para este intrigante compuesto.
Propiedades
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c1-32-20-14-19(15-21(33-2)23(20)34-3)22(24-25(31)30-26(35-24)27-16-28-30)29-11-9-18(10-12-29)13-17-7-5-4-6-8-17/h4-8,14-16,18,22,31H,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECHZVMRHOYZEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)

![5-[3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2414911.png)
![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)


![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)
![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414917.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-{[1,1'-biphenyl]-4-amido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2414919.png)
![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2414924.png)
